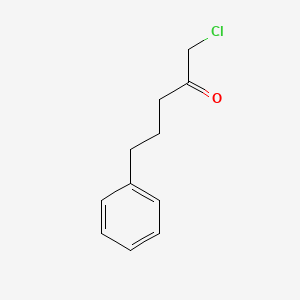

1-Chloro-5-phenylpentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-phenylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRMRRXXJMQATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501088 | |

| Record name | 1-Chloro-5-phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58009-85-1 | |

| Record name | 1-Chloro-5-phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-5-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Chloro 5 Phenylpentan 2 One

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from readily available starting materials in a limited number of steps.

A plausible, though not explicitly documented, synthetic route involves the reaction of a Grignard reagent derived from a halogenated propane (B168953) with a substituted phenylacetaldehyde (B1677652) derivative. This would be followed by oxidation of the resulting secondary alcohol and subsequent chlorination at the α-position.

The initial step would involve the formation of a Grignard reagent from a suitable 1,3-dihalopropane. This organometallic species would then react with 3-phenylpropanal. The resulting secondary alcohol, 1-chloro-5-phenylpentan-2-ol, would then be oxidized to the corresponding ketone, 5-phenylpentan-2-one (B1293760). The final and crucial step is the selective α-chlorination of this ketone to yield 1-Chloro-5-phenylpentan-2-one. Challenges in this approach include preventing self-coupling of the Grignard reagent and controlling the regioselectivity of the final chlorination step.

| Step | Reactants | Reagents | Product |

| 1 | 1,3-Dichloropropane | Mg, Et2O | 3-Chloropropylmagnesium chloride |

| 2 | 3-Phenylpropanal, 3-Chloropropylmagnesium chloride | Et2O, then H3O+ | 1-Chloro-5-phenylpentan-2-ol |

| 3 | 1-Chloro-5-phenylpentan-2-ol | PCC, CH2Cl2 | 5-Phenylpentan-2-one |

| 4 | 5-Phenylpentan-2-one | NCS, p-TsOH | This compound |

The α-chlorination of ketones is a well-established transformation in organic synthesis, and several reagents can be employed for this purpose. The choice of reagent can influence the selectivity and yield of the reaction.

One common method involves the use of N-Chlorosuccinimide (NCS) , often in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). This method is generally effective for the α-chlorination of ketones. researchgate.net Another powerful reagent is sulfuryl chloride (SO2Cl2) , which can provide monochlorination of ketones under controlled conditions. beilstein-journals.org A milder approach involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a strong base like lithium diisopropylamide (LDA) to first generate the enolate, which is then quenched with TsCl to afford the α-chloroketone. nih.gov

| Reagent System | Key Features | Potential Side Reactions |

| NCS / p-TsOH | Mild conditions, readily available reagents. | Over-chlorination, side reactions with other functional groups. |

| SO2Cl2 | Potent chlorinating agent, can be selective. | Vigorous reaction, potential for dichlorination. |

| LDA / TsCl | Good for kinetic control, selective for the less substituted α-position. | Requires anhydrous conditions and strong base. |

The synthesis of the precursor ketone, 5-phenylpentan-2-one, is a critical step. nih.gov This ketone can be prepared through several routes. One common method is the oxidation of the corresponding secondary alcohol, 5-phenylpentan-2-ol. nih.gov Various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, can be employed for this transformation.

Alternatively, the ketone can be synthesized from ester derivatives. The Arndt-Eistert synthesis, which involves the reaction of an acid chloride with diazomethane (B1218177) to form a diazoketone followed by rearrangement, can be adapted for this purpose, although the use of diazomethane presents safety concerns. acs.org A safer alternative involves the reaction of an ester with dimethylsulfoxonium ylide to form a β-keto sulfoxonium ylide, which can then be converted to the α-chloroketone upon treatment with hydrogen chloride. researchgate.net

Retrosynthetic Analysis and Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes by working backward from the target molecule. icj-e.orgyoutube.com

A primary disconnection in the retrosynthesis of this compound is the bond between the carbonyl carbon and the adjacent α-carbon. This leads to a synthon equivalent to a 3-phenylpropyl group and a chloro-enolate. The synthetic equivalent for the 3-phenylpropyl group could be 3-phenylpropanal, and the chloro-enolate could be generated from chloroacetone. An aldol-type reaction between these two synthons would, in principle, lead to the target molecule.

Another retrosynthetic approach involves a Friedel-Crafts acylation. While direct acylation to form the target structure is challenging due to the presence of the chloro-substituent on the acylating agent, a related strategy could involve the acylation of benzene (B151609) with a suitable precursor, followed by chain extension and functional group manipulation.

A more straightforward retrosynthetic disconnection involves breaking the C-Cl bond. This leads to the enolate of 5-phenylpentan-2-one as a key intermediate. The synthesis of this precursor ketone then becomes the primary focus.

The retrosynthesis of 5-phenylpentan-2-one can proceed via several pathways. A disconnection of the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group suggests a reaction between the enolate of acetone (B3395972) and a 3-phenylpropyl halide. Alternatively, a disconnection at the C3-C4 bond points towards the reaction of a phenylpropyl Grignard reagent with acetaldehyde.

| Disconnection | Synthons | Synthetic Equivalents | Forward Reaction |

| C-Cl bond | Enolate of 5-phenylpentan-2-one | 5-phenylpentan-2-one + base | α-Chlorination |

| C2-C3 bond | 3-Phenylpropyl cation, Acetone enolate | 3-Phenylpropyl bromide, Acetone | Alkylation of acetone enolate |

| C3-C4 bond | 3-Phenylpropyl anion, Acetyl cation | 3-Phenylpropyl magnesium bromide, Acetaldehyde | Grignard reaction followed by oxidation |

Disconnection Strategies for the Phenylpentane Backbone

Retrosynthetic analysis, or the disconnection approach, is a powerful method for devising synthetic routes to a target molecule. egrassbcollege.ac.in For this compound, several disconnection strategies can be envisioned for constructing the core phenylpentane backbone.

A primary disconnection can be made at the Cα-C(O) bond, which simplifies the molecule into a phenethyl Grignard reagent and a chloroacetyl synthon. The corresponding synthetic equivalents would be phenethylmagnesium bromide and chloroacetyl chloride. This approach directly assembles the main carbon framework.

Another logical disconnection is at the C-C bond between the carbonyl group and the adjacent methylene group. This leads to synthons representing a phenylpropyl halide and an acetyl group with a leaving group. In a forward synthesis, this could be realized by the acylation of a suitable phenylpropyl organometallic reagent.

A functional group interconversion (FGI) perspective suggests that the α-chloro ketone can be derived from the corresponding ketone, 5-phenylpentan-2-one. wikipedia.org This simplifies the retrosynthesis to the formation of the C5-phenylpentan-2-one skeleton. This ketone can be disconnected in several ways:

Friedel-Crafts Acylation: Disconnecting the bond between the phenyl ring and the pentanoyl chain suggests a Friedel-Crafts acylation of benzene with a pentanoyl halide or anhydride. However, this is often complicated by rearrangements. A more reliable approach involves the acylation of benzene with an appropriate acyl chloride, followed by reduction of the resulting ketone. youtube.com

Alkylation of an Enolate: Disconnecting the C2-C3 bond of the ketone leads to a propanal-derived enolate and a benzyl (B1604629) halide. This corresponds to the alkylation of a ketone enolate with a benzyl halide.

From Allylbenzene (B44316): An alternative route starts with commercially available allylbenzene. researchgate.net Epoxidation of allylbenzene followed by reaction with a suitable two-carbon nucleophile could furnish the desired carbon skeleton. researchgate.net

These strategies are summarized in the table below:

| Disconnection Strategy | Key Bond Cleavage | Synthons | Corresponding Reagents |

| Direct Acylation | Cα-C(O) | Phenethyl cation/anion, Chloroacetyl anion/cation | Phenethylmagnesium bromide, Chloroacetyl chloride |

| Ketone Alkylation | C2-C3 of ketone precursor | Phenylpropyl anion, Acetyl cation | Phenylpropylmagnesium halide, Acetyl chloride |

| Friedel-Crafts Acylation | Phenyl-C1 bond | Phenyl anion, Pentanoyl cation | Benzene, Pentanoyl chloride/anhydride |

| Enolate Alkylation | C2-C3 of ketone precursor | Acetone enolate, Phenylpropyl cation | Acetone, Phenylpropyl bromide |

Enantioselective Synthesis Investigations

The development of methods for the asymmetric synthesis of α-haloketones is an active area of research, aiming to produce enantiomerically enriched compounds that can serve as chiral building blocks.

Application of Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Methods)

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules from prochiral starting materials.

Organocatalysis: Proline and its derivatives have been successfully employed as organocatalysts in the α-halogenation of aldehydes and ketones. For the synthesis of chiral this compound, an organocatalytic approach could involve the reaction of 5-phenylpentan-2-one with a chlorinating agent in the presence of a chiral amine catalyst. The catalyst would reversibly form a chiral enamine intermediate, which would then be selectively attacked by the electrophilic chlorine source from one face, leading to an enantiomerically enriched product.

Metal-Catalyzed Methods: Transition metal complexes can also be utilized to achieve enantioselective α-halogenation. For instance, a chiral Lewis acid catalyst could coordinate to the carbonyl oxygen of 5-phenylpentan-2-one, rendering the enol or enolate intermediate chiral and directing the approach of the halogenating agent. While specific examples for this compound are not extensively documented, the general principle has been applied to other ketones.

Chiral Auxiliary-Mediated Syntheses

An alternative strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a prochiral starting material is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction.

For the synthesis of enantiomerically enriched this compound, a suitable starting material, such as 5-phenyl-3-oxopentanoic acid, could be coupled to a chiral auxiliary, for example, a chiral oxazolidinone. The resulting N-acyl oxazolidinone could then be subjected to enolization and subsequent chlorination. The steric bulk of the auxiliary would block one face of the enolate, leading to the selective formation of one diastereomer of the chlorinated product. Finally, removal of the chiral auxiliary would yield the desired enantiomerically enriched α-chloro ketone.

Exploration of Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These can serve as starting materials for the synthesis of more complex chiral molecules.

For the synthesis of a specific enantiomer of this compound, a potential chiral pool precursor could be a derivative of a naturally occurring amino acid like phenylalanine. For instance, the carboxylic acid of N-protected phenylalanine could be converted to the corresponding diazoketone, which upon treatment with HCl would yield an α-chloro ketone. Subsequent manipulation of the amino group, such as deamination, could lead to the desired phenylpentanone backbone. However, this would likely involve multiple steps and careful selection of protecting groups.

Sustainable and Green Chemistry Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes.

Development of Atom-Economical Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product.

A direct α-chlorination of 5-phenylpentan-2-one with molecular chlorine (Cl₂) would have a high atom economy, as the only byproduct is HCl. However, the use of gaseous chlorine can be hazardous. Alternative, safer chlorinating agents like N-chlorosuccinimide (NCS) are often used, but this lowers the atom economy as succinimide (B58015) is generated as a byproduct.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Consequently, significant research has been directed towards developing syntheses that operate under solvent-free conditions or in environmentally benign solvent systems like water or deep eutectic solvents (DESs). These approaches not only reduce solvent waste but can also lead to simplified work-up procedures and improved reaction rates. ias.ac.in

Solvent-Free Approaches:

A notable solvent-free method for the preparation of α-chloroketones starts from alkenes. The process involves the in-situ generation of nitrosyl chloride (NOCl), which is added to the alkene to form an α-chloronitroso compound. This intermediate is then converted to the α-chloroketone under solvent-free conditions by treatment with levulinic acid, which facilitates a domino reaction involving tautomerisation and deoximation. ias.ac.in While this method is indirect, it represents a viable solvent-free pathway.

Another approach is the direct dichlorination of methyl ketones using an excess of sulfuryl chloride without any solvent or catalyst, affording α,α-dichloroketones in good yields. researchgate.net Although this yields a dichlorinated product, the principle of solvent-free direct halogenation is significant. Furthermore, solid-state grinding has been employed for the α-bromination of aromatic ketones, a technique that could potentially be adapted for chlorination. nih.gov

A regioselective, solvent-free Perkow reaction has been developed for the synthesis of enol phosphates from α-chloroketones and trialkyl phosphites. rsc.org This demonstrates that reactions involving α-chloroketones can be successfully performed without a solvent, which is relevant for downstream processing of this compound.

Environmentally Benign Solvents:

The use of water as a solvent is highly attractive from a green chemistry perspective. An innovative approach to α-chlorination employs a saturated aqueous solution of sodium chloride (NaCl) as the chlorine source, catalyzed by a chiral thiourea (B124793) derivative in a biphasic system. acs.org This method is not only environmentally friendly but also uses an inexpensive and safe chlorinating agent.

Deep Eutectic Solvents (DESs) have emerged as promising green reaction media. These mixtures, typically formed from a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, have low vapor pressure, and can act as both solvent and catalyst. mdpi.com DESs have been successfully used as the reaction medium for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives. mdpi.com A system using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent in a deep eutectic solvent (choline chloride:p-TsOH) has been shown to selectively produce α,α-dichloroketones at room temperature. researchgate.net

The table below summarizes various environmentally friendly approaches applicable to the synthesis of α-chloroketones.

| Starting Material | Reagents/System | Solvent/Condition | Product Type | Ref |

| Cycloalkenes | Amyl nitrite, AcOH-HCl; then Levulinic acid, 6N HCl | Solvent-Free | α-Chloroketone | ias.ac.in |

| Methyl ketones | Sulfuryl chloride (excess) | Solvent-Free | α,α-Dichloroketone | researchgate.net |

| α-Keto sulfonium (B1226848) salts | NaCl (sat. aq.), Chiral thiourea catalyst | Dichloromethane (B109758)/Water | α-Chloroketone | acs.org |

| Ketones | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Deep Eutectic Solvent | α,α-Dichloroketone | researchgate.net |

| α-Chloroketones | Guanidine derivatives | Choline Chloride/Glycerol (DES) | 2-Aminoimidazole | mdpi.com |

These methodologies could be directly applied to the synthesis of This compound by using 5-phenylpentan-2-one as the starting ketone in systems employing benign solvents or by adapting the solvent-free protocols.

Catalytic Processes for Reduced Waste Generation

Catalytic methods are a cornerstone of green chemistry, as they reduce waste by replacing stoichiometric reagents, which are consumed in the reaction, with small amounts of a catalyst that can facilitate many reaction cycles. researchgate.net This minimizes the generation of byproducts and often allows for milder reaction conditions.

Metal-Based Catalysis:

Several catalytic systems have been developed for the α-chlorination of ketones. One effective method uses a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) with acetyl chloride as the chlorinating agent. This reaction proceeds under mild conditions (room temperature) and demonstrates high chemo- and regioselectivity, avoiding the formation of polychlorinated side products. arkat-usa.orgresearchgate.net

Another catalytic system employs manganese(III) acetylacetonate (B107027) (Mn(acac)₃) with sodium chlorite (B76162) (NaClO₂) in dichloromethane. The presence of neutral alumina (B75360) assists the reaction, which proceeds under mild and neutral conditions to afford α-chloroketones in good yields. tandfonline.com While dichloromethane is not an ideal solvent, the catalytic nature of the process represents a significant improvement over traditional stoichiometric chlorinations.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has provided powerful tools for asymmetric synthesis and green chemistry. A highly innovative method for the enantioselective α-chlorination of ketones involves a chiral thiourea catalyst in a phase-transfer system. This process uniquely uses an aqueous solution of sodium chloride as the nucleophilic chlorine source, representing a mechanistically distinct and environmentally benign approach. acs.orgresearchgate.net

The direct α-chlorination of aldehydes has been achieved using simple organocatalysts like L-proline amides with N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org Such strategies could potentially be extended to ketones like 5-phenylpentan-2-one.

The following table presents a selection of catalytic methods for the α-chlorination of ketones.

| Ketone Type | Catalyst | Chlorinating Agent | Solvent | Key Features | Ref |

| Acyclic & Cyclic | Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Acetonitrile | Mild, chemoselective, regioselective | arkat-usa.orgresearchgate.net |

| Aliphatic, Alicyclic, Aromatic | Mn(acac)₃ | NaClO₂ / Alumina | Dichloromethane | Mild, neutral conditions | tandfonline.com |

| α-Keto sulfonium salts | Chiral Thiourea | NaCl (aqueous) | Dichloromethane/Water | Enantioselective, green chlorine source | acs.orgresearchgate.net |

| Aldehydes | L-proline amide | N-Chlorosuccinimide (NCS) | Dichloromethane | Organocatalytic, enantioselective | organic-chemistry.org |

| 1,3-Dicarbonyls | TiCl₄ | H₂O₂ | Dichloromethane | Oxidative halogenation, uses benign oxidant | organic-chemistry.org |

The application of these catalytic methods to 5-phenylpentan-2-one would provide an efficient and waste-reducing pathway to This compound . For instance, using the CAN/acetyl chloride system would offer a straightforward and selective chlorination, while exploring organocatalytic routes could potentially yield enantiomerically enriched products.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 5 Phenylpentan 2 One

Reactivity of the α-Chloroketone Moiety

The α-chloroketone functionality is characterized by a carbon atom adjacent to a carbonyl group that is substituted with a chlorine atom. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the reactivity of the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the α-Carbon

As potent alkylating agents, α-haloketones readily undergo nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. wikipedia.orglibretexts.org In the case of 1-Chloro-5-phenylpentan-2-one, the α-carbon is the primary site for such reactions. This reactivity is exploited in the synthesis of a wide array of more complex molecules and heterocyclic compounds. wikipedia.orgnih.gov For instance, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) derivatives. wikipedia.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbon bearing the chlorine atom, leading to the displacement of the chloride ion (Cl⁻).

General Reaction Scheme: C₆H₅(CH₂)₃C(=O)CH₂Cl + Nu⁻ → C₆H₅(CH₂)₃C(=O)CH₂Nu + Cl⁻

Below is a table illustrating potential nucleophilic substitution reactions with this compound.

| Nucleophile | Reagent Example | Product Class |

| Iodide | Potassium Iodide (KI) | α-Iodoketone |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-Hydroxyketone |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | α-Methoxyketone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether Ketone |

| Amine | Ammonia (B1221849) (NH₃) | α-Aminoketone |

| Azide (B81097) | Sodium Azide (NaN₃) | α-Azidoketone |

This table illustrates the expected product classes from the reaction of this compound with various nucleophiles.

Elimination Reactions to Form Unsaturated Ketones

In the presence of a base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. This reaction typically follows an E2 or E1cB mechanism, depending on the reaction conditions and the strength of the base. libretexts.org The presence of the carbonyl group increases the acidity of the protons on the α-carbon, but elimination involving the protons on the γ-carbon (C3) is also possible, leading to the formation of a conjugated system.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more highly substituted alkene. libretexts.org For this compound, elimination of HCl would lead to 5-phenylpent-1-en-2-one.

Reaction Scheme: C₆H₅(CH₂)₃C(=O)CH₂Cl + Base → C₆H₅(CH₂)₂CH=CHC(=O)CH₃ + Base-H⁺ + Cl⁻ (via rearrangement) or more directly C₆H₅(CH₂)₃C(=O)CH=CH₂ is not possible from this starting material. A more plausible elimination would involve the hydrogens on the other side of the carbonyl.

Correct Elimination Pathway: C₆H₅(CH₂)₂CH₂C(=O)CH₂Cl + Base → C₆H₅(CH₂)₂CH=C(OH)CH₂Cl (enol form) → C₆H₅(CH₂)₂CH=C(Cl)C(=O)H (unlikely)

A more common elimination pathway for α-haloketones involves dehydrohalogenation to form an α,β-unsaturated ketone, which requires a proton on the carbon adjacent to the carbonyl group (the α'-position). In this specific molecule, this would lead to 5-phenyl-1-penten-3-one, which is not the structure. Therefore, the most likely elimination product from this compound would be 5-phenylpent-3-en-2-one , through the removal of a proton from the C3 position.

Reaction Scheme for 5-phenylpent-3-en-2-one formation: C₆H₅CH₂CH₂CH₂C(=O)CH₂Cl --(Base)--> C₆H₅CH₂CH=CHC(=O)CH₂Cl (unlikely) The most acidic protons are adjacent to the carbonyl. Abstraction of a proton from C3 followed by elimination is a possible pathway.

Rearrangements Involving the α-Chloroketone Functionality

A characteristic reaction of α-haloketones is the Favorskii rearrangement, which occurs in the presence of a strong, non-nucleophilic base. wikipedia.orgnih.gov This reaction converts an α-haloketone into a carboxylic acid derivative (such as an ester, if an alkoxide base is used). The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate after the base abstracts an acidic α'-proton. wikipedia.orglibretexts.org

For this compound, the α'-protons are on the C3 carbon. The reaction with a base like sodium methoxide would yield a methyl ester of a rearranged carboxylic acid.

Favorskii Rearrangement Scheme:

Enolate Formation: A base removes a proton from the C3 position to form an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the chloride to form a bicyclic cyclopropanone intermediate.

Nucleophilic Ring Opening: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the strained cyclopropanone ring.

Formation of Product: The ring opens to form a more stable carbanion, which is then protonated to give the final ester product, methyl 4-phenylpentanoate.

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) in this compound is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. These reactions are fundamental to ketone chemistry.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

The carbonyl carbon is susceptible to attack by nucleophiles, including hydride reagents and organometallic compounds.

Hydride Reductions: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. cdnsciencepub.com The reaction involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. This yields 1-chloro-5-phenylpentan-2-ol.

Organometallic Additions: Reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon. This reaction also produces an alcohol after an acidic workup. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-chloro-2-methyl-5-phenylpentan-2-ol.

The table below summarizes these nucleophilic addition reactions.

| Reagent Type | Specific Reagent | Product Type |

| Hydride Reductant | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Organolithium | Phenyllithium (C₆H₅Li) | Tertiary Alcohol |

This table shows the expected products from nucleophilic addition to the carbonyl group of this compound.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The carbonyl group can act as an electrophile in condensation reactions. The presence of acidic α-protons on the C3 carbon also allows the ketone to act as a nucleophile (via its enolate), but reactions where the carbonyl is the electrophile are also common.

Aldol Condensation: In a crossed or mixed aldol condensation, an enolate from another carbonyl compound can attack the electrophilic carbonyl carbon of this compound. magritek.com The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. wikipedia.orgmagritek.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from an "active methylene" compound, such as diethyl malonate or malononitrile, in the presence of a weak base catalyst like piperidine. wikipedia.orgresearchgate.net The active methylene (B1212753) compound's carbanion attacks the carbonyl group of this compound, and the intermediate typically undergoes dehydration to yield a stable unsaturated product. wikipedia.org

Enolate Chemistry and α-Functionalization

The carbonyl group in this compound allows for the formation of an enolate ion at the α-carbon (C3), the carbon adjacent to the carbonyl. This enolate is a potent nucleophile and a key intermediate for various α-functionalization reactions. The presence of the chlorine atom on the other side of the carbonyl (C1) makes the α-protons at C3 the primary site for deprotonation under basic conditions.

The formation of the enolate is typically achieved by treatment with a suitable base. The choice of base is crucial to control the extent of enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can irreversibly and quantitatively generate the enolate. Weaker bases, such as alkoxides, will establish an equilibrium between the ketone and its enolate.

Once formed, the enolate of this compound can react with a variety of electrophiles, leading to the introduction of new functional groups at the C3 position. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Table 1: Potential α-Functionalization Reactions of this compound via its Enolate

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkyl ketone |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy ketone |

| Acylation | Acyl chloride | β-Diketone |

It is important to note that the existing chlorine atom at the C1 position can influence the reactivity of the molecule. While the C3 protons are more acidic and sterically accessible for enolization, the possibility of side reactions involving the C1 chloro group, such as intramolecular substitution by the enolate, should be considered, which could lead to cyclopropanone derivatives under certain conditions.

Transformations Involving the Phenyl Ring

The terminal phenyl group of this compound is susceptible to a range of transformations common to aromatic compounds, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The phenyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring—in this case, a pentan-2-one chain—directs the position of the incoming electrophile. The alkyl chain is an activating group and an ortho, para-director due to inductive effects and hyperconjugation. makingmolecules.com Conversely, the ketone carbonyl group is a deactivating group and a meta-director due to its electron-withdrawing nature.

Given the distance of the carbonyl group from the ring, its deactivating effect is attenuated. Therefore, the directing effect of the alkyl chain is expected to be more pronounced, favoring substitution at the ortho and para positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-Nitro derivatives |

| Halogenation | Br₂, FeBr₃ | ortho-Bromo and para-Bromo derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho-Alkyl and para-Alkyl derivatives |

The ratio of ortho to para products is influenced by steric hindrance, with the bulkier electrophiles favoring the para position.

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group can also participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To achieve this, the phenyl ring would first need to be functionalized, for example, by halogenation as described above, to introduce a suitable leaving group (e.g., Br, I). The resulting aryl halide can then be coupled with various partners using transition metal catalysts, most commonly palladium or nickel.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (R-B(OH)₂) | Pd(PPh₃)₄, base | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C-C (alkenyl) |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | C-C (alkynyl) |

These reactions would allow for the introduction of a wide array of substituents onto the phenyl ring, further diversifying the molecular structure.

Intramolecular Cyclization and Rearrangement Studies

The linear structure of this compound, with a reactive chloromethyl group and a phenyl ring, presents the possibility of intramolecular reactions to form cyclic structures.

Exploration of Friedel-Crafts Type Cyclialkylation Pathways (referencing studies on 1-chloro-5-phenylpentane (B101639), an analogous motif)

Intramolecular Friedel-Crafts reactions are a common strategy for the synthesis of polycyclic compounds. In the case of this compound, the reaction would be an intramolecular acylation, where the acylium ion generated from the ketone attacks the phenyl ring. However, more relevant studies have been conducted on the analogous compound, 1-chloro-5-phenylpentane.

Studies on the cyclialkylation of 1-chloro-5-phenylpentane have shown that instead of the expected six-membered ring product (benzosuberane), the major product is the five-membered ring compound, 1-methyltetralin. This suggests that a rearrangement occurs prior to or during the cyclization step.

Mechanistic Elucidation of Rearrangements Preceding Cyclialkylation (e.g., deuterium (B1214612) tracer studies)

To understand the mechanism of this rearrangement, deuterium tracer studies have been employed on isotopically labeled 1-chloro-5-phenylpentane. These studies have provided strong evidence that rearrangement precedes the cyclialkylation event.

For instance, the cyclialkylation of 1-chloro-5-phenylpentane-4,4-d₂ yielded 1-methyltetralin-3,3-d₂. This result indicates that the carbon skeleton rearranges before the ring closure. The proposed mechanism involves the formation of a primary carbocation, which then undergoes a series of hydride and Wagner-Meerwein shifts to form a more stable secondary or tertiary carbocation before the final cyclization. The scrambling of deuterium labels observed in some experiments further supports the involvement of carbocationic intermediates that allow for hydrogen (or deuterium) migration.

These findings on 1-chloro-5-phenylpentane provide a valuable framework for predicting the potential intramolecular reactivity of this compound. While the ketone functionality would influence the electronic nature of the molecule, similar rearrangement pathways could be anticipated under Friedel-Crafts conditions.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide |

| Benzosuberane |

| 1-Methyltetralin |

| 1-Chloro-5-phenylpentane |

| 1-Chloro-5-phenylpentane-4,4-d₂ |

Investigation of Competing Cyclization Products

The chemical structure of this compound, an α-chloroketone, possesses multiple reactive sites that can lead to a variety of products under basic conditions. The primary mode of reaction involves the formation of an enolate, which can then participate in intramolecular reactions. Given the unsymmetrical nature of the ketone, deprotonation preferentially occurs at the α'-carbon (C3), as the α-carbon (C1) is substituted with a chlorine atom. The resulting enolate is a potent nucleophile and can initiate at least two major competing intramolecular cyclization pathways.

The first and most direct pathway is an intramolecular SN2 reaction. The nucleophilic C3 carbanion of the enolate can attack the electrophilic C1 carbon, displacing the chloride ion. This process results in the formation of a three-membered ring, a cyclopropanone derivative. This type of reaction is characteristic of α-haloketones and is a key step in the well-known Favorskii rearrangement. wikipedia.org The product of this pathway would be 2-(3-phenylpropyl)cyclopropanone.

A second, competing pathway involves an intramolecular electrophilic attack on the terminal phenyl group. The enolate formed at C3 can act as a nucleophile, attacking the ortho position of the electron-rich phenyl ring in a process analogous to an intramolecular Friedel-Crafts alkylation. This cyclization would lead to the formation of a six-membered ring fused to the aromatic ring, yielding a tetralone derivative, specifically 4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone.

The predominance of one cyclization product over the other is highly dependent on the reaction conditions. Factors such as the nature of the base, solvent, temperature, and the presence of any catalysts can influence the kinetic and thermodynamic favorability of each pathway. For instance, strong, non-nucleophilic bases are required to generate the enolate cleanly. libretexts.org The choice between the kinetic or thermodynamic enolate can also play a role, although in this specific molecule, only one significant enolate is formed. libretexts.org

| Pathway | Product | Ring Size | Mechanism | Key Influencing Factors |

| Pathway A | 2-(3-phenylpropyl)cyclopropanone | 3-membered | Intramolecular SN2 (Favorskii-type) | Sterically hindered bases, lower temperatures may favor this kinetic product. |

| Pathway B | Tetralone derivative | 6-membered | Intramolecular Friedel-Crafts Alkylation | Lewis acid catalysis, higher temperatures may favor this thermodynamic product. |

Theoretical Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing the transition state (TS) structures for chemical reactions. e3s-conferences.org For the competing cyclization pathways of this compound, each route proceeds through a distinct transition state.

For the formation of the cyclopropanone ring (Pathway A), the reaction proceeds via an SN2 mechanism. The transition state would feature an elongated C1-Cl bond and a partially formed C1-C3 bond. The geometry around C1 would be trigonal bipyramidal. Computational analysis of analogous gas-phase elimination reactions of chloroalkanes has shown that such processes often involve highly organized, cyclic transition states. [3 from initial search] The rate-determining step in these reactions is often the elongation and polarization of the C-Cl bond. [8 from initial search]

For the intramolecular Friedel-Crafts alkylation (Pathway B), the transition state is significantly different. It involves the attack of the enolate's C3 on the phenyl ring, leading to a high-energy intermediate known as a Wheland intermediate or sigma complex. The transition state leading to this intermediate would show the partial formation of the C3-C(ortho) bond and a disruption of the aromaticity of the phenyl ring. The characterization of such transition states via calculation of their vibrational frequencies would reveal a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

| Parameter | Transition State A (SN2 Cyclization) | Transition State B (Friedel-Crafts) |

| Bonds Forming | C1–C3 | C3–C(ortho) |

| Bonds Breaking | C1–Cl | Phenyl ring π-bond |

| Key Geometry | Trigonal bipyramidal at C1 | Disrupted aromatic ring |

| Analogous Systems | Gas-phase elimination of chloroalkanes | Intramolecular electrophilic aromatic substitution |

Mapping the energy profile provides a quantitative description of the reaction pathways. The profile plots the potential energy of the system against the reaction coordinate, illustrating the relative energies of reactants, intermediates, transition states, and products.

The energy profile for Pathway A (cyclopropanone formation) would begin with the reactant, this compound. The first step, deprotonation at C3, leads to an enolate intermediate. This is followed by the SN2 transition state (TS-A), which represents the activation energy barrier for the ring-closing step. The final point on the profile would be the more stable cyclopropanone product.

The energy profile for Pathway B (tetralone formation) is more complex. It shares the initial enolate formation step. However, the subsequent activation barrier corresponds to the transition state for the attack on the phenyl ring (TS-B). This leads to the Wheland intermediate, a distinct energy minimum on the profile. A second, smaller transition state for the deprotonation and rearomatization of the ring would follow, leading to the final tetralone product. Computational studies can calculate the Gibbs free energy of activation (ΔG‡) for both TS-A and TS-B. The pathway with the lower activation barrier will be kinetically favored, thus predicting the major product under specific conditions. e3s-conferences.org

The reactivity of this compound is fundamentally governed by its electronic structure. The presence of two electron-withdrawing groups—the carbonyl and the chlorine atom—creates significant polarization within the molecule. wikipedia.orgnih.gov

The carbonyl group has a profound influence. Its inductive effect increases the polarity of the carbon-chlorine bond, making the C1 carbon more electrophilic and a better target for nucleophilic attack compared to a simple chloroalkane. nih.gov Furthermore, the carbonyl group significantly increases the acidity of the adjacent α'-hydrogens at the C3 position, facilitating the formation of the crucial enolate intermediate under basic conditions.

The electronic nature of the enolate intermediate is also critical. The negative charge is delocalized between the C3 carbon and the oxygen atom. While O-alkylation is a possibility, intramolecular C-alkylation is generally favored, leading to the formation of a stable carbon-carbon bond and a cyclic product. youtube.com

Finally, the electronic properties of the phenyl group determine its viability as a nucleophile in Pathway B. The π-electron system of the benzene (B151609) ring provides the necessary electron density to be attacked by the enolate. Computational analyses such as Frontier Molecular Orbital (FMO) theory can be employed to visualize the Highest Occupied Molecular Orbital (HOMO) of the enolate and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic sites (C1 and the phenyl ring). The interaction between these orbitals dictates the feasibility and rate of the cyclization reactions. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are instrumental in elucidating the precise chemical structure of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The methylene (B1212753) protons adjacent to the phenyl group and those in the aliphatic chain would exhibit complex splitting patterns in the upfield region. The methylene protons adjacent to the carbonyl group and the chloromethyl group would be the most deshielded of the aliphatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around 200-210 ppm. The carbons of the phenyl group would appear in the aromatic region (120-140 ppm). The aliphatic carbons, including the chloromethyl carbon, would be found in the upfield region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Chloro-5-phenylpentan-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 (m, 5H) | 140.9 (C), 128.5 (CH), 128.3 (CH), 126.0 (CH) |

| -CH₂-Ph | 2.70 (t, 2H) | 35.1 |

| -CH₂-CH₂-Ph | 1.85 (quint, 2H) | 29.5 |

| -CH₂-C=O | 2.85 (t, 2H) | 43.8 |

| C=O | - | 205.0 |

| -CH₂-Cl | 4.20 (s, 2H) | 49.0 |

Note: These are predicted values and may differ from experimental results. Multiplicity is denoted as s (singlet), t (triplet), quint (quintet), and m (multiplet).

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₃ClO), the expected exact mass can be calculated.

Upon ionization in a mass spectrometer, the molecular ion would undergo fragmentation, providing valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of a chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Potential Fragmentation Pathways:

α-Cleavage: Cleavage on either side of the carbonyl group could lead to the formation of acylium ions.

Loss of Chloromethyl Radical: Fragmentation could involve the loss of the ·CH₂Cl radical.

McLafferty Rearrangement: If sterically feasible, a γ-hydrogen transfer to the carbonyl oxygen followed by β-cleavage could occur.

Infrared and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum around 1715-1725 cm⁻¹ for the ketone carbonyl group. This would also be a prominent feature in the Raman spectrum.

C-H Stretching: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C=C Bending: The characteristic out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring would be observed in the region of 690-770 cm⁻¹.

X-ray Crystallography and Solid-State Structural Analysis

As no experimental X-ray crystal structure for this compound is available, we refer to the structural data of its isomer, 5-chloro-1-phenylpentan-1-one, to infer potential solid-state characteristics. It is important to note that the different placement of the carbonyl and chloro groups will lead to distinct molecular conformations and packing arrangements.

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions.

C-H...O Hydrogen Bonds: The carbonyl oxygen is a hydrogen bond acceptor and can participate in weak C-H...O hydrogen bonds with C-H groups from neighboring molecules, including the aromatic and aliphatic C-H bonds.

C-H...π Interactions: The electron-rich π-system of the phenyl ring can act as a weak hydrogen bond acceptor, leading to C-H...π interactions with C-H bonds of adjacent molecules. These interactions play a significant role in the packing of aromatic compounds.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor or acceptor, although this is generally a weaker interaction.

The interplay of these interactions would determine the final three-dimensional crystal lattice of the compound.

Chromatographic and Separation Science Investigations

Detailed methodologies for the purification of this compound using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not described in the available scientific literature. While these techniques are standard for the separation and purification of organic molecules, specific protocols, including the choice of stationary phase, mobile phase composition, and elution conditions for this particular compound, have not been published.

There are no documented retention index studies for this compound. The retention index is a critical parameter in gas chromatography for the identification of substances. The lack of such data for this compound means that its elution behavior relative to standard n-alkanes on various GC columns is unknown. Consequently, its identification in complex mixtures using standard GC methods is not well-established.

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the intrinsic properties of 1-chloro-5-phenylpentan-2-one. These calculations provide a detailed picture of the molecule's electronic structure and energy landscape.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound, a geometry optimization would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to accurately model the molecular structure.

The optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides key structural parameters. Analysis of the electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also a critical output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. The HOMO is typically localized on electron-rich regions and is associated with the molecule's ability to donate electrons, while the LUMO is found in electron-poor regions and relates to the ability to accept electrons. For this compound, the carbonyl group and the chlorine atom are expected to significantly influence the electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d,p)) This data is illustrative and not based on published experimental or computational results for this specific molecule.

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-Cl Bond Length | 1.78 Å |

| C-C-C Bond Angle (phenyl-propyl) | 112.5° |

| O=C-C-Cl Dihedral Angle | -15.0° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data that can aid in the structural elucidation of molecules.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. These predicted shifts for both ¹H and ¹³C nuclei can be compared with experimental data to validate the proposed structure of this compound.

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, C-H stretches of the aromatic ring and alkyl chain, and the C-Cl stretch. Comparing the calculated vibrational spectrum with an experimental one can provide further confirmation of the molecule's identity and structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This data is illustrative and not based on published experimental or computational results for this specific molecule.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C=O) | 205 ppm |

| ¹H NMR Chemical Shift (CH₂-Cl) | 4.2 ppm |

| IR Vibrational Frequency (C=O stretch) | 1725 cm⁻¹ |

| IR Vibrational Frequency (C-Cl stretch) | 750 cm⁻¹ |

Mechanistic Simulations and Reaction Pathway Analysis

Understanding the chemical reactions of this compound is a key aspect of its chemical characterization. Mechanistic simulations allow for the exploration of potential reaction pathways and the identification of key intermediates and transition states.

Identification and Characterization of Transition States

A transition state is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. Identifying and characterizing the transition state is fundamental to understanding the mechanism of a chemical reaction. For this compound, reactions such as nucleophilic substitution at the carbon bearing the chlorine atom are plausible.

Computational methods can be used to locate the transition state structure for a given reaction. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Reaction Coordinate Analysis and Intrinsic Reaction Pathways

Once a transition state has been identified, the entire reaction pathway can be mapped out. An Intrinsic Reaction Coordinate (IRC) calculation follows the path of steepest descent from the transition state down to the reactants and products on the potential energy surface. This analysis confirms that the identified transition state indeed connects the desired reactants and products.

The reaction coordinate diagram, which plots the energy of the system against the progress of the reaction, provides a visual representation of the reaction mechanism. This diagram illustrates the energies of the reactants, products, any intermediates, and the transition states that connect them. For a reaction involving this compound, such as a nucleophilic substitution, the reaction coordinate would trace the breaking of the C-Cl bond and the formation of a new bond with the nucleophile.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound This data is illustrative and not based on published experimental or computational results for this specific molecule.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +20.5 |

| Products | -10.2 |

Solvent Effects on Reaction Mechanisms

The reaction mechanisms of this compound, particularly nucleophilic substitution at the α-carbon, are significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. The choice of solvent can dictate the reaction pathway, favoring either a unimolecular (SN1) or bimolecular (SN2) mechanism, and can also influence the possibility of rearrangement reactions like the Favorskii rearrangement.

In polar protic solvents, such as water or methanol, the formation of a carbocation intermediate in an SN1-type mechanism can be stabilized through hydrogen bonding. However, for a primary halide like this compound, an SN2 mechanism is generally more favorable. In this case, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) are often preferred as they can solvate the cation of a nucleophilic salt while leaving the anion less solvated and therefore more reactive.

Computational studies on analogous α-chloroketones indicate that the energy barrier for the SN2 reaction is highly dependent on the solvent's polarity and its ability to stabilize the transition state. The table below illustrates the calculated activation energies for the SN2 reaction of a model α-chloroketone with a generic nucleophile in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.8 |

| Hexane (Nonpolar) | 1.9 | 24.5 |

| Acetone (Polar Aprotic) | 20.7 | 21.3 |

| Methanol (Polar Protic) | 32.7 | 23.1 |

| Water (Polar Protic) | 80.1 | 23.9 |

The data suggests that polar aprotic solvents lower the activation energy for the SN2 reaction compared to both nonpolar and polar protic solvents. This is attributed to the effective solvation of the counter-ion of the nucleophile without significant solvation of the nucleophile itself, thus enhancing its reactivity. Polar protic solvents, while having high dielectric constants, can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its approach to the electrophilic carbon and thereby increasing the activation energy.

Furthermore, the presence of a base can induce the Favorskii rearrangement. Computational studies on similar systems suggest that the solvent can influence the stability of the cyclopropanone (B1606653) intermediate and the subsequent reaction pathway. In less polar solvents, the formation of the enolate, the first step of the rearrangement, is often the rate-determining step.

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and dynamic behavior. Conformational analysis and molecular dynamics simulations provide valuable insights into these aspects.

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. The flexible pentyl chain and the phenyl group allow for a complex potential energy surface with multiple local minima. Computational methods, such as density functional theory (DFT), can be used to explore this conformational space and identify the most stable conformers.

A key dihedral angle influencing the molecule's energy is the O=C-C-Cl angle. Studies on analogous α-haloketones have shown that the most stable conformers often have this dihedral angle in a gauche or anti orientation to minimize steric hindrance and optimize orbital overlap. The long phenylalkyl chain introduces additional degrees of freedom, leading to a more complex energy landscape. The relative energies of different conformers can be calculated to construct a potential energy surface, as depicted in the hypothetical energy landscape below for the rotation around the C1-C2 bond.

| Dihedral Angle (O=C-C-Cl) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° (syn-periplanar) | 5.2 | Eclipsed conformation, high steric strain |

| 60° (syn-clinal) | 1.5 | Gauche conformer, a local minimum |

| 120° (anti-clinal) | 3.8 | Eclipsed conformation |

| 180° (anti-periplanar) | 0.0 | Most stable conformer, staggered |

MD simulations in a water box would likely show that the phenyl group tends to minimize its contact with the polar solvent, potentially leading to conformations where the phenylalkyl chain is folded. The root-mean-square deviation (RMSD) of the atomic positions over time can provide a measure of the molecule's flexibility. For a flexible molecule like this compound, a higher RMSD would be expected compared to a more rigid molecule.

In the solid state, the molecule would be locked into a specific conformation due to crystal packing forces. The nature of this packing would be influenced by intermolecular interactions, such as dipole-dipole interactions of the carbonyl group and van der Waals forces involving the phenyl ring and the alkyl chain.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between the molecular structure of a compound and its chemical reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) use statistical methods to correlate molecular descriptors with experimentally or computationally determined reactivity data, such as reaction rates or equilibrium constants. For this compound, a QSRR model could be developed to predict its reactivity in nucleophilic substitution reactions based on a set of calculated molecular descriptors.

Relevant descriptors for this molecule would include electronic parameters (e.g., partial charge on the α-carbon, LUMO energy), steric parameters (e.g., steric hindrance around the reaction center), and topological indices. A hypothetical QSRR equation for the rate constant (log k) of an SN2 reaction might look like:

log k = c0 + c1q(Cα) + c2ELUMO + c3S

where q(Cα) is the partial charge on the α-carbon, ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, S is a steric descriptor, and c0, c1, c2, and c3 are coefficients determined by regression analysis of a training set of similar compounds.

Both the chlorine atom and the phenyl group have a profound impact on the reactivity of this compound.

Influence of the Chlorine Atom: The chlorine atom at the α-position is an electron-withdrawing group, which increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. More importantly, it polarizes the C-Cl bond, making the α-carbon electrophilic and susceptible to nucleophilic substitution. The chlorine atom also serves as a good leaving group in substitution reactions.

Influence of the Phenyl Group: The phenyl group, located at the end of the pentyl chain, is relatively distant from the reactive carbonyl and α-carbon centers. Its influence is therefore primarily steric and can affect the conformational preferences of the molecule. The bulky phenyl group can shield certain conformations from attack by a nucleophile. Electronically, the phenyl group is weakly electron-withdrawing by induction but can participate in π-stacking and other non-covalent interactions, which could influence the molecule's behavior in solution and its interaction with other molecules. Computational studies on related systems have shown that aromatic substituents can influence reaction rates through long-range electronic effects, although in this case, the effect is likely to be modest due to the insulating alkyl chain.

The interplay of these electronic and steric factors, as influenced by the solvent environment and the molecule's conformational flexibility, ultimately determines the chemical reactivity of this compound.

Applications and Derivatization Strategies in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the α-chloroketone functional group, combined with the phenylpentanone backbone, allows for the strategic construction of both heterocyclic and acyclic systems. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the carbonyl group is susceptible to a variety of transformations.

Utility in Building Heterocyclic Systems

The dual reactivity of 1-Chloro-5-phenylpentan-2-one makes it a valuable synthon for the preparation of various heterocyclic compounds. The α-chloroketone functionality can react with a range of dinucleophiles to form cyclic structures. For instance, reaction with hydrazines can yield pyrazoles, while condensation with amidines or thioamides can lead to the formation of imidazoles or thiazoles, respectively. The specific reaction conditions and the nature of the nucleophile dictate the resulting heterocyclic scaffold.

| Heterocycle | Reactant | General Reaction Type |

| Pyrazole | Hydrazine derivatives | Condensation/Cyclization |

| Imidazole | Amidines | Hantzsch-type synthesis |

| Thiazole (B1198619) | Thioamides | Hantzsch-type synthesis |

| Oxazole | Amides | Robinson-Gabriel synthesis precursor |

Role in Constructing Substituted Aliphatic Chains

Beyond its use in forming rings, this compound is instrumental in the elaboration of substituted aliphatic chains. The chlorine atom can be displaced by a wide array of nucleophiles, including carbanions (e.g., from organocuprates or Grignard reagents), amines, alkoxides, and thiolates, to introduce diverse functional groups at the C1 position. Furthermore, the ketone at the C2 position can be subjected to reactions such as reduction to an alcohol, reductive amination to introduce nitrogen-containing moieties, or Wittig-type reactions to form alkenes. This allows for the systematic extension and functionalization of the pentan-2-one chain.

Intermediate in the Preparation of Specialized Research Chemicals

The tailored structure of this compound makes it a useful intermediate for the synthesis of specialized chemicals designed for specific research purposes, such as probing reaction mechanisms or exploring structure-activity relationships.

Development of Analogues for Exploring Chemical Reactivity

By systematically modifying the core structure of this compound, chemists can generate a library of analogues to study how structural changes influence chemical reactivity. For example, substitution on the phenyl ring can alter the electronic properties of the molecule, affecting the rates and outcomes of reactions at the α-chloroketone site. Similarly, replacing the chlorine atom with other halogens (bromine or iodine) can modulate the reactivity of the C-X bond.

Building Blocks for Probing Mechanistic Pathways

The defined stereochemistry and functionality of this compound and its derivatives can be exploited to investigate the mechanisms of various organic reactions. For instance, isotopically labeled versions of the compound could be synthesized to trace the fate of specific atoms during a reaction cascade. The predictable reactivity of the α-chloroketone also allows it to be used as a chemical probe to identify and characterize the binding sites of enzymes or receptors.

Derivatization for Exploring Chemical Space

The potential for derivatization of this compound is extensive, allowing for the exploration of a broad chemical space. The combination of reactions at the chloro and keto positions provides a platform for generating a diverse set of molecules from a single starting material. This is particularly valuable in fields such as medicinal chemistry and materials science, where the discovery of novel compounds with desired properties is a key objective.

| Reaction Site | Type of Reaction | Potential Products |

| C1 (Chloro) | Nucleophilic Substitution | Ethers, thioethers, amines, azides, alkylated products |

| C2 (Keto) | Reduction | Secondary alcohols |

| C2 (Keto) | Reductive Amination | Secondary amines |

| C2 (Keto) | Wittig Reaction | Alkenes |

| C2 (Keto) | Grignard/Organolithium Addition | Tertiary alcohols |

The systematic application of these derivatization strategies can lead to the creation of compound libraries with a wide range of structural and functional diversity, facilitating the discovery of new molecules with interesting biological or material properties.

Introduction of Stereogenic Centers

The molecular structure of this compound offers two primary positions for the introduction of stereogenic centers: the carbonyl carbon (C2) and the chlorinated α-carbon (C1). The creation of chirality at these positions is a critical step in the synthesis of optically active molecules, which are of paramount importance in pharmaceuticals and materials science. nih.govacs.org

Asymmetric Reduction of the Carbonyl Group:

A prominent strategy for introducing a stereogenic center is the asymmetric reduction of the ketone functionality to a secondary alcohol. This transformation converts the prochiral ketone into a chiral (S)- or (R)-1-chloro-5-phenylpentan-2-ol. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms, are particularly effective for this purpose. acs.org These enzymatic reactions are known for their high enantioselectivity, often proceeding under mild conditions with excellent yields. nih.gov

The general scheme for this reduction is as follows: this compound is exposed to a specific reductase enzyme and a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which is continuously regenerated. The enzyme's chiral active site selectively delivers a hydride to one face of the carbonyl group, resulting in the formation of a single enantiomer of the corresponding chlorohydrin.

| Reactant | Reaction Type | Potential Product | Chirality Introduced |

|---|---|---|---|

| This compound | Enzymatic Asymmetric Reduction | (R)-1-Chloro-5-phenylpentan-2-ol | New stereocenter at C2 |

| This compound | Enzymatic Asymmetric Reduction | (S)-1-Chloro-5-phenylpentan-2-ol | New stereocenter at C2 |

Stereoselective Reactions at the α-Carbon:

While the existing C1 carbon is not chiral, stereoselective substitution reactions can, in principle, be used to create a new stereocenter. However, direct nucleophilic substitution at the C1 position of α-chloro ketones can be complex. A more advanced approach involves the enantioselective α-chlorination of a corresponding ketone precursor, which establishes the stereocenter prior to the introduction of the chloro group. acs.orgnih.gov For this compound itself, derivatization strategies that proceed via an enolate or a related intermediate could potentially be controlled by chiral catalysts to influence the stereochemistry of subsequent transformations.

Generation of Diverse Functional Group Arrays

The reactivity of the α-chloro ketone motif makes this compound a versatile precursor for introducing a wide range of functional groups. This versatility is primarily derived from the susceptibility of the C1 carbon to nucleophilic attack and the ability of the entire molecule to undergo skeletal rearrangements.

Nucleophilic Substitution Reactions:

The chlorine atom at the α-position is a good leaving group, facilitating its displacement by a variety of nucleophiles. These reactions, typically following an SN2 mechanism, allow for the direct conversion of the chloroketone into other valuable chemical entities. This functional group interconversion is a cornerstone of synthetic strategy, enabling the construction of a library of derivatives from a single starting material.

Examples of nucleophilic substitutions include:

Azide (B81097) Introduction: Reaction with sodium azide (NaN₃) yields 1-azido-5-phenylpentan-2-one, a precursor for amines or nitrogen-containing heterocycles.

Amine Synthesis: Treatment with primary or secondary amines can lead to the corresponding α-amino ketones.

Ether Formation: Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), can displace the chloride to form α-alkoxy ketones.

Thioether Synthesis: Thiolates can be used to introduce sulfur-containing moieties.

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Azide (N₃⁻) | α-Azido Ketone | Azides |

| Amine (R₂NH) | α-Amino Ketone | Amines |

| Alkoxide (RO⁻) | α-Alkoxy Ketone | Ethers |

| Thiolate (RS⁻) | α-Thioether Ketone | Thioethers |

Favorskii Rearrangement:

A particularly powerful transformation for α-halo ketones is the Favorskii rearrangement. wikipedia.orgadichemistry.com When this compound is treated with a base, such as sodium hydroxide (B78521) or an alkoxide, it can undergo a skeletal rearrangement to form a carboxylic acid derivative. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the base. adichemistry.com This reaction not only changes the functional group from an α-chloro ketone to a carboxylic acid, ester, or amide, but it also alters the carbon skeleton, providing a pathway to novel structures. For instance, treatment with sodium methoxide would yield a methyl ester of a rearranged carbocyclic acid. wikipedia.org

Synthesis of Novel Scaffold Structures

Beyond simple functional group modification, this compound serves as a building block for the synthesis of more complex molecular architectures, including both heterocyclic and carbocyclic systems.

Heterocyclic Scaffolds:

The derivatives of this compound, particularly those generated via nucleophilic substitution, are prime candidates for cyclization reactions to form heterocycles. nih.gov For example:

An α-amino ketone , formed by reacting the starting material with an amine, can be used in condensation reactions to synthesize substituted pyrazines or other nitrogen-containing rings.

The corresponding α-hydroxy ketone (obtained after substitution with a hydroxide source and subsequent reduction) is a key intermediate in the synthesis of furans.

Reaction with thiourea (B124793) can lead to the formation of aminothiazole rings, a common scaffold in medicinal chemistry.

Carbocyclic Scaffolds:

The Favorskii rearrangement is a classic method for ring contraction in cyclic α-halo ketones. adichemistry.com In the case of an acyclic substrate like this compound, the rearrangement leads to a rearranged linear carboxylic acid derivative. wikipedia.org However, intramolecular versions of related reactions can be envisioned. If the phenyl group at the end of the chain were to carry a suitable nucleophilic substituent, an intramolecular cyclization could potentially lead to the formation of novel carbocyclic or heterocyclic fused ring systems. Furthermore, the functional groups introduced in derivatization steps can be used to construct carbocyclic rings, such as cyclopentenone derivatives, which are valuable in natural product synthesis. researchgate.net

Q & A

Q. Basic Research Focus :

- Method : The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. A modified GP-9 reaction (transition metal-catalyzed) can be employed, using chloroacetyl chloride and phenylpentane derivatives under inert atmospheres.

- Key Parameters : Temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., Pd/Cu systems) significantly affect reaction kinetics and product stability .

- Purity Challenges : Crude yields often require chromatographic purification (e.g., silica gel column), with reported purities ranging from 35% to 38% in initial trials .